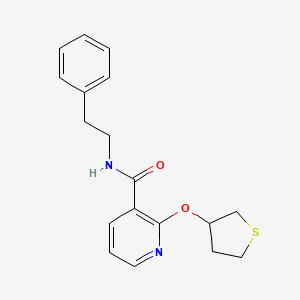

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by the presence of a nicotinamide moiety linked to a tetrahydrothiophene ring via an ether linkage, and a phenethyl group attached to the nitrogen atom of the nicotinamide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the hydrogenation of thiophene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Ether Formation: The tetrahydrothiophene is then reacted with 2-hydroxy-nicotinamide in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.

Phenethyl Group Attachment: Finally, the phenethyl group is introduced by reacting the intermediate with phenethylamine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the hydrogenation step and automated systems for the coupling reactions to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:

Oxidation: The tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: SnCl2, iron powder

Substitution: HNO3, Br2

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitro derivatives, halogenated compounds

Applications De Recherche Scientifique

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide has been identified as a potential inhibitor of nicotinamide phosphoribosyltransferase, an enzyme involved in the NAD+ biosynthesis pathway. Inhibition of NAMPT can have therapeutic implications for various diseases, including:

- Cancer : Increased levels of NAMPT are often associated with tumor growth and survival. Inhibitors like this compound may reduce the energetic currency required for cancer cell proliferation, making it a candidate for cancer therapy .

- Metabolic Disorders : The compound may also play a role in treating metabolic diseases such as obesity and type II diabetes by modulating NAD+ levels and influencing metabolic pathways .

Antifungal Activity

Research has indicated that compounds similar to this compound exhibit antifungal properties against various pathogens. Preliminary studies suggest that derivatives of this compound can inhibit the growth of specific fungi, indicating potential applications in treating fungal infections .

Cellular Mechanisms

Nicotinamide derivatives have been shown to inhibit reactive oxygen species (ROS) generation and lipid peroxidation in human keratinocytes. These effects are crucial for protecting skin cells from oxidative stress and may support its use as a cosmeceutical ingredient to combat skin aging and hyperpigmentation .

Synergistic Effects with Other Treatments

The compound could enhance the efficacy of existing treatments when used in combination with other drugs. For instance, its use alongside DNA-intercalating agents or immunomodulators may potentiate therapeutic effects in cancer treatment .

Cancer Treatment Studies

In vitro studies have demonstrated that this compound effectively reduces the viability of various cancer cell lines through NAMPT inhibition. These findings suggest its potential as a novel therapeutic agent in oncology .

Skin Health Research

Clinical trials involving nicotinamide derivatives have shown promising results in improving skin barrier function and reducing inflammation caused by environmental stressors. The application of this compound in skincare formulations could lead to advancements in dermatological treatments .

Data Summary

| Application Area | Potential Benefits | Mechanism of Action |

|---|---|---|

| Cancer Treatment | Inhibition of tumor growth | NAMPT inhibition leading to reduced NAD+ levels |

| Metabolic Disorders | Improved metabolic function | Modulation of NAD+ biosynthesis |

| Antifungal Activity | Effective against specific fungal pathogens | Disruption of fungal cell growth |

| Skin Health | Reduction of oxidative stress and inflammation | ROS inhibition and improved skin barrier function |

Mécanisme D'action

The mechanism of action of N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The nicotinamide moiety is known to play a role in cellular energy metabolism and DNA repair, while the tetrahydrothiophene ring may contribute to its bioactivity by modulating redox reactions and interacting with cellular proteins. The phenethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-(methylthio)phenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide

- N-(thiophen-2-yl)nicotinamide derivatives

Uniqueness

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is unique due to the presence of the phenethyl group, which can enhance its bioactivity and specificity compared to other similar compounds. The combination of the nicotinamide moiety and the tetrahydrothiophene ring also provides a distinct structural framework that can be further modified to optimize its properties for various applications.

Activité Biologique

N-phenethyl-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and case studies.

The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of inflammation and cancer. The compound may act as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme implicated in NAD+ biosynthesis, which is crucial for cellular metabolism and signaling pathways.

Therapeutic Potential

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in models of non-small cell lung cancer (NCI-H23), colon cancer (HCT-15), and prostate cancer (DU-145).

- Anti-inflammatory Effects : this compound has been evaluated for its ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.

Table 1: Biological Activity Summary

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | NCI-H23 | 0.283 | |

| Anticancer | HCT-15 | 0.72 | |

| Anti-inflammatory | LPS-stimulated cells | 97.7% inhibition at 10 µM |

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Mechanism | IC50 (µM) | Reference |

|---|---|---|---|

| N-(4-sulfamoylphenethyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide | NAMPT inhibitor | 0.08–12.07 | |

| N-(3-methoxyphenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | SIRT3 inhibitor | 1.77 |

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth, particularly in the G2/M phase of the cell cycle, indicating its potential as a chemotherapeutic agent.

- Inflammation Models : In LPS-induced inflammation models, this compound reduced TNF-alpha release significantly, highlighting its anti-inflammatory properties.

Propriétés

IUPAC Name |

N-(2-phenylethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c21-17(19-11-8-14-5-2-1-3-6-14)16-7-4-10-20-18(16)22-15-9-12-23-13-15/h1-7,10,15H,8-9,11-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWCMOAHHMWXIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=C(C=CC=N2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.